N-Methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-4-amine
Description
N-Methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-4-amine is a bicyclic heterocyclic compound featuring a partially saturated benzodiazole core with a methyl-substituted amine group at position 4. This structure combines aromatic and aliphatic characteristics, making it a versatile intermediate in medicinal chemistry and organic synthesis.
Properties
Molecular Formula |
C8H13N3 |
|---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
N-methyl-4,5,6,7-tetrahydro-1H-benzimidazol-4-amine |
InChI |
InChI=1S/C8H13N3/c1-9-6-3-2-4-7-8(6)11-5-10-7/h5-6,9H,2-4H2,1H3,(H,10,11) |
InChI Key |
ODXQQMMDILLMPL-UHFFFAOYSA-N |
Canonical SMILES |
CNC1CCCC2=C1N=CN2 |
Origin of Product |
United States |
Preparation Methods
Cyclization of N-Methylated o-Phenylenediamine Derivatives
- Starting materials : N-methyl-o-phenylenediamine or its derivatives.
- Reaction conditions : Acid-catalyzed cyclization with appropriate carbonyl compounds (e.g., aldehydes or ketones) under reflux conditions.
- Mechanism : Condensation of the diamine with the carbonyl compound forms an imine intermediate, which undergoes intramolecular cyclization to yield the tetrahydrobenzodiazole ring.
- Notes : This method allows for the introduction of the N-methyl group early in the synthesis, facilitating control over substitution patterns.
Reductive Cyclization of o-Nitroaniline Derivatives
- Starting materials : o-nitroaniline derivatives with N-methyl substituents.
- Reaction conditions : Reduction of the nitro group to an amine followed by intramolecular cyclization under acidic or basic conditions.
- Advantages : This approach can be advantageous for introducing various substituents on the aromatic ring before cyclization.
Synthesis via Condensation of N-Methylthiourea and Cyclohexanone Derivatives (Analogous Method)
Although this method is reported for related compounds like N-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine, it provides insight into potential synthetic routes for benzodiazole analogs.
- Reaction : N-Methylthiourea reacts with 2-chlorocyclohexanone in acetone with magnesium sulfate as a drying agent under reflux for 1.25 hours.
- Work-up : The reaction mixture is cooled, basified with ammonium hydroxide, extracted with ethyl acetate, dried, and purified by column chromatography.
- Yield : Approximately 43% for the benzothiazole analog.
- Relevance : This method demonstrates the utility of cyclohexanone derivatives in constructing the tetrahydro ring system, which could be adapted for benzodiazole synthesis.
Physicochemical Properties of N-Methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-4-amine Dihydrochloride
Synthetic Yield and Reaction Conditions Summary
- SMILES notation : CC1=NC2=C(N1)CC(CC2)N.Cl.Cl
- InChI : InChI=1S/C8H13N3.2ClH/c1-5-10-7-3-2-6(9)4-8(7)11-5;;/h6H,2-4,9H2,1H3,(H,10,11);2*1H
- InChI Key : NQDQXKTWEFSMPP-UHFFFAOYSA-N
- These identifiers confirm the structure and purity of the compound used in research.
The preparation of this compound involves classical heterocyclic synthesis techniques focusing on cyclization of appropriately substituted diamines or related precursors. While direct, detailed synthetic protocols for this exact compound are limited in publicly available literature, analogous methods from related benzodiazole and benzothiazole compounds provide valuable guidance. Optimization of reaction conditions, such as solvent choice, temperature, and catalysts, is crucial to maximize yield and purity.
The compound's biological relevance encourages further refinement of its synthesis for research and potential pharmaceutical applications. Continued exploration of synthetic routes, including modern catalytic and green chemistry approaches, may enhance accessibility and scalability.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its reduced forms using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents such as ethanol or tetrahydrofuran at low temperatures.
Substitution: Various electrophiles can be used for substitution reactions, often in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amine derivatives with altered oxidation states .
Scientific Research Applications
N-Methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which N-Methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-4-amine exerts its effects involves interactions with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity and influencing biochemical pathways. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Differences
The compound 5,5-difluoro-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-amine (Enamine Ltd. catalog, CAS 1801610-22-9 ) serves as a pertinent comparator. The table below highlights critical distinctions:
Electronic and Physicochemical Implications
- Fluorine vs.
- Amine Position : The C2-amine in the Enamine derivative may facilitate hydrogen bonding in target proteins, whereas the N4-methyl group in the target compound could increase lipophilicity, altering pharmacokinetic profiles.
Research Findings and Methodological Considerations
Structural Characterization
While crystallographic data for the target compound is absent in the evidence, small-molecule analogs like the Enamine derivative are typically analyzed using X-ray crystallography. Software such as SHELXL () is widely employed for refining such structures, ensuring precise determination of bond lengths, angles, and stereochemistry .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-Methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-4-amine?
- Methodological Answer : The synthesis typically involves a multi-step process:
Condensation : React phenylhydrazine with cyclohexanone to form a hydrazone intermediate.
Methylation : Introduce the methyl group using methylating agents like methyl iodide under basic conditions.
Cyclization : Facilitate ring closure via acid-catalyzed or thermal cyclization to form the benzodiazole core .
- Key Considerations : Optimize reaction conditions (e.g., temperature, solvent polarity) to improve yield and purity.
Q. How is the molecular structure of this compound validated experimentally?
- Methodological Answer : Use a combination of:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm substituent positions and hydrogen environments.
- X-ray Crystallography : Refinement via programs like SHELXL (v. 2015+) for precise bond-length and angle determination .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns .
Q. What are the primary chemical properties influencing its reactivity?
- Answer :
- Amine Functionality : Participates in nucleophilic substitution and Schiff base formation.
- Heterocyclic Core : Aromaticity and ring strain influence electrophilic substitution patterns.
- Solubility : Polar aprotic solvents (e.g., DMSO) enhance solubility due to hydrogen-bonding capacity .
Advanced Research Questions
Q. How can the cyclization step in synthesis be optimized for higher efficiency?
- Methodological Answer :
- Catalyst Screening : Test Lewis acids (e.g., ZnCl) or Brønsted acids (e.g., HSO) to accelerate cyclization .
- Microwave-Assisted Synthesis : Reduce reaction time and improve yield compared to conventional heating .
- In-situ Monitoring : Use TLC or HPLC to track intermediate formation and adjust conditions dynamically .
Q. What strategies are effective for analyzing structure-activity relationships (SAR) in analogs?
- Methodological Answer :
-
Substituent Variation : Compare derivatives with ethyl, cyclopropyl, or fluorine groups (see table below) .
-
Biological Assays : Test analogs in enzyme inhibition or receptor-binding assays to correlate substituent effects with activity.
-
Computational Modeling : Use DFT calculations to predict electronic effects (e.g., charge distribution on the amine group) .
Compound Variation Biological Activity Shift Reference Ethyl vs. Methyl substitution Altered pharmacokinetic stability Fluorine introduction Enhanced receptor binding affinity
Q. How can contradictions in reported biological activities be resolved?
- Methodological Answer :
- Reproducibility Checks : Standardize assay conditions (e.g., cell lines, incubation time) across labs.
- Purity Validation : Use HPLC (>95% purity) to rule out impurities as confounding factors .
- Meta-Analysis : Aggregate data from multiple studies to identify trends obscured by experimental variability .
Q. What computational tools predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Software like AutoDock Vina to model binding poses with enzymes (e.g., kinases) .
- Molecular Dynamics (MD) : Simulate ligand-receptor interactions over time to assess stability (e.g., GROMACS) .
- QSAR Models : Train machine learning algorithms on bioactivity datasets to predict novel analogs .
Data Analysis and Technical Challenges
Q. How should researchers handle conflicting crystallographic data?
- Methodological Answer :
- SHELX Refinement : Use the latest SHELXL version to resolve disorder or twinning artifacts .
- Cross-Validation : Compare results with alternative programs (e.g., Olex2) and deposit raw data in repositories like CCDC .
Q. What experimental approaches elucidate the mechanism of action in biological systems?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics to purified targets (e.g., receptors) .
- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) of interactions .
- Knockout Models : Use CRISPR/Cas9 to silence candidate targets and assess phenotypic changes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
